molecular formula C11H19NO4 B130423 N-Boc-2-piperidinecarboxylic acid CAS No. 98303-20-9

N-Boc-2-piperidinecarboxylic acid

Cat. No.: B130423
CAS No.: 98303-20-9
M. Wt: 229.27 g/mol
InChI Key: JQAOHGMPAAWWQO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Boc-2-piperidinecarboxylic acid can be synthesized through various methods. One common approach involves the reaction of piperidine with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: In industrial settings, the synthesis of 1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid can be optimized using flow microreactor systems. This method enhances the efficiency, versatility, and sustainability of the process compared to traditional batch synthesis .

Chemical Reactions Analysis

Types of Reactions: N-Boc-2-piperidinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-Boc-2-piperidinecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality of piperidine, allowing selective reactions to occur at other sites. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

  • N-Boc-L-pipecolinic acid
  • tert-Butyl Piperidine-1-carboxylate
  • N-Boc-2-piperidinecarboxylic acid

Comparison: this compound is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of removal of the Boc protecting group. This makes it particularly valuable in peptide synthesis and other applications requiring selective protection and deprotection steps .

Biological Activity

N-Boc-2-piperidinecarboxylic acid, also known as 1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid, is a chiral compound widely utilized in organic synthesis and pharmaceutical research. This article explores its biological activity, focusing on its role as a precursor in drug development, its synthetic applications, and relevant case studies that highlight its significance in medicinal chemistry.

  • Molecular Formula : C₁₁H₁₉NO₄
  • Molecular Weight : 229.27 g/mol
  • Melting Point : 132°C to 134°C
  • CAS Number : 98303-20-9

This compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group, which is crucial for selectively manipulating the amine functionality during peptide synthesis. The Boc group temporarily blocks the amine, allowing for the formation of peptide bonds without interference from the amine's reactivity .

Role in Drug Development

This compound serves as an essential intermediate in synthesizing various pharmaceutical compounds. Its stability and versatility make it particularly valuable in the following ways:

  • Protecting Group in Peptide Synthesis : The Boc group enables chemists to create complex peptide structures by protecting amines during synthesis. Once the desired peptide chain is formed, the Boc group can be removed under mild conditions to reveal free amines for further reactions .
  • Synthesis of Biologically Active Molecules : This compound has been identified as a precursor for several biologically active derivatives, including those used in cancer treatments like cobimetinib .

Table 1: Comparison of Structural Similarities

Compound NameSimilarityKey Features
(2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid0.97Hydroxyl substitution enhances solubility
1-(tert-Butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid0.95Contains a ketone functionality
1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate0.95Dicarboxylate structure increases reactivity
(R)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate0.95Chiral center contributes to unique biological activity

Biological Activity and Mechanisms

Research indicates that derivatives of this compound exhibit varying degrees of biological activity based on structural modifications. Its derivatives have been investigated for their potential antibacterial and anticancer properties:

  • Antibacterial Activity : Certain derivatives have shown promising results against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range . Studies demonstrate that these compounds can permeabilize bacterial membranes rapidly, leading to cell lysis.
  • Anticancer Properties : The compound's role as an intermediate in synthesizing drugs like cobimetinib highlights its significance in cancer therapy. Research has shown that modifications to the piperidine ring can enhance its efficacy against specific cancer cell lines .

Case Study 1: Synthesis of Chiral Dipeptides

In a study by Falkevich et al., N-Boc derivatives were utilized to synthesize chiral dipeptides containing piperidine moieties. The resulting compounds exhibited significant biological activity, demonstrating the utility of this compound in developing chiral building blocks for pharmaceuticals .

Case Study 2: Antimicrobial Peptides

Research on antimicrobial peptides derived from N-Boc compounds revealed that certain structural modifications could lead to enhanced antibacterial activity against resistant strains of bacteria. The design focused on optimizing hydrophobic and charged amino acids to improve membrane interaction and stability .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAOHGMPAAWWQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70922705
Record name 1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98303-20-9, 118552-55-9
Record name N-Boc-DL-pipecolic acid
Source ChemIDplus
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Record name 1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-Butoxycarbonyl)-2-piperidinecarboxylic Acid
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Record name N-Boc-DL-pipecolic acid
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Synthesis routes and methods

Procedure details

N-Boc-L-pipecolic acid (0.280 g, 1.22 mmol) was esterified with 1-phenyl-7-(3'-pyridyl)-heptan-4-ol (0.394 g, 1.46 mmol) employing EDC hydrochloride (0.350 g, 1.83 mmol) and 4-dimethylaminopyridine (0.081 g, 0.663 mmol) in acetonitrile (25 mL). Purification by silica gel chromatography, eluting with chloroform/methanol (100:0 to 99:1), gave the pure 1-phenyl-7-(3'-pyridyl)-heptan-4-ol ester of N-Boc-pipecolic acid in 85% yield (0.498 g) as a colorless oil. MS: M+H=481. LC-MS: System 2 (4 min gradient), tR =3.8 min. A portion of this N-Boc ester (0.369 g, 0.768 mmol) was deprotected as described in example 1 with trifluoroacetic acid. The crude product was then coupled with α,α-difluoro-3,4,5-trimethoxyphenylacetic acid (0.241 g, 0.921 mmol), using EDC hydrochloride (0.220 g, 1.15 mmol) and 4-dimethylaminopyridine (0.101 g, 0.826 mmol) in acetonitrile (25 mL). After extractive work up as described in example 1, the product was purified by silica gel chromatography, eluting with hexane/ethyl acetate (4:1 to 1:1), to give the title compound (0.624 g, 1.05 mmol, 78%) as a pale yellow oil. MS: M+H=625. 1H-NMR: 8.38-8.34 (m, 2H), 7.75-7.00 (m, 7H), 6.76-6.63 (m & s, 2H), 5.25-4.10 (4×m, 2H), 3.80-3.50 (m, 1OH), 3.00-2.85 (m, 1H), 2.52 (m, 2H), 2.25-1.00 (4×m, 16H). LC-MS: System 2 (4 min gradient), tR, for the diastereomers=3.6 and 3.8 min. Anal. C35H42N2O6F2, C=67.40, H=6.85, N=4.23, F=5.86 (found) C=67.29, H=6.78, N=4.48, F=6.08 (calcd.).
Quantity
0.28 g
Type
reactant
Reaction Step One
[Compound]
Name
1-phenyl-7-(3'-pyridyl)-heptan-4-ol
Quantity
0.394 g
Type
reactant
Reaction Step Two
Quantity
0.35 g
Type
reactant
Reaction Step Three
Quantity
0.081 g
Type
catalyst
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five

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